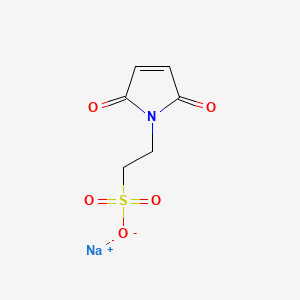
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/'/'-OXYBIS(BENZENAMINE) AND 4,4/'/'-SULFONYLBIS(BENZENAMINE))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine). It is used in various industrial applications due to its stability, thermal resistance, and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves the reaction of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine) under controlled conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Catalysts like triethylamine or pyridine may be used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the polymer is precipitated out, washed, and dried. The process is optimized to ensure high yield and purity of the polymer .
Analyse Chemischer Reaktionen
Types of Reactions
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness in applications such as drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE): Similar in structure but lacks the sulfonyl group, affecting its properties.
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-SULFONYLBIS(BENZENAMINE): Similar but lacks the oxybis group, leading to different thermal and mechanical properties.
Uniqueness
PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) is unique due to the presence of both oxybis and sulfonyl groups, which confer enhanced thermal stability, mechanical strength, and chemical resistance compared to its counterparts .
Eigenschaften
CAS-Nummer |
103443-55-6 |
|---|---|
Molekularformel |
C43H30F6N4O9S |
Molekulargewicht |
892.8 g/mol |
IUPAC-Name |
4-(4-aminophenoxy)aniline;4-(4-aminophenyl)sulfonylaniline;5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C19H6F6O6.C12H12N2O2S.C12H12N2O/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-6H;1-8H,13-14H2;1-8H,13-14H2 |
InChI-Schlüssel |
RNUKNBMINIHOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Verwandte CAS-Nummern |
103443-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


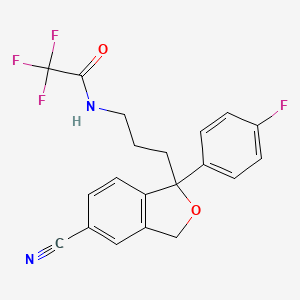

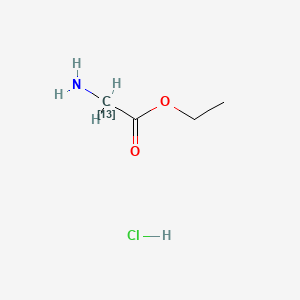
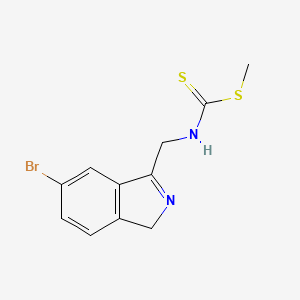
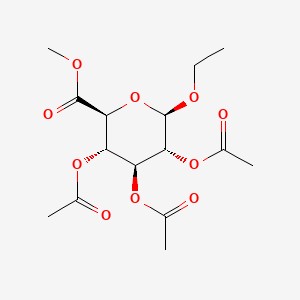
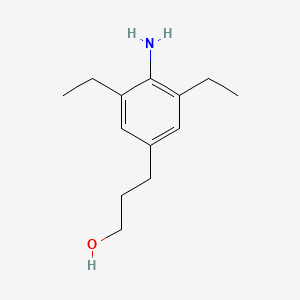
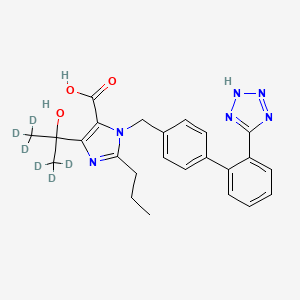
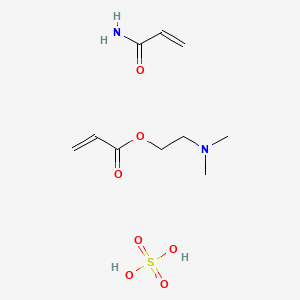
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
